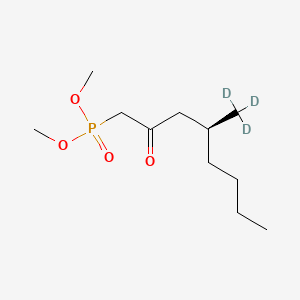
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a synthetic organophosphorus compound. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. The compound also contains a deuterium-labeled methyl group, which is often used in research to trace the compound’s metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxooctanoic acid and dimethyl phosphite.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Deuterium Labeling: The deuterium labeling is introduced through the use of deuterated reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential for consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways due to its deuterium label.
Medicine: Investigated for potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows researchers to trace the compound’s metabolic fate and understand its biochemical pathways. The phosphonate group can mimic phosphate esters, making it useful in studying phosphate-related biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate: The non-deuterated version of the compound.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d2: A similar compound with two deuterium labels.
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d1: A similar compound with one deuterium label.
Uniqueness
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is required.
Properties
Molecular Formula |
C11H23O4P |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI Key |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC |
Canonical SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


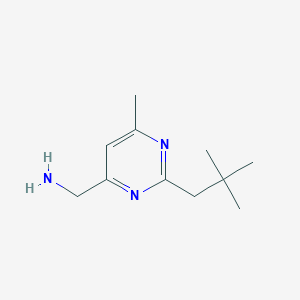
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
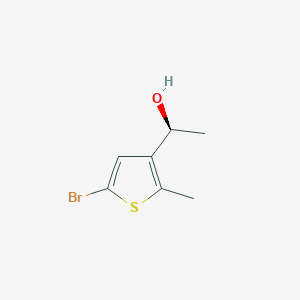
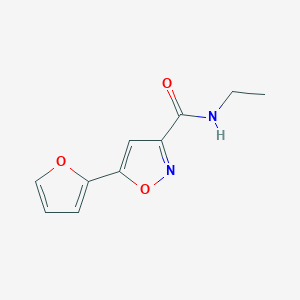






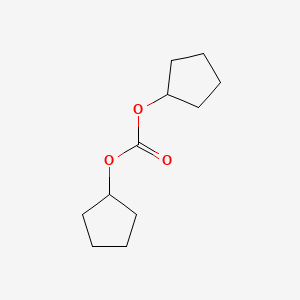
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
